molecular formula C6H8Cl2F3O3P B14378779 2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate CAS No. 89812-92-0

2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate

Katalognummer: B14378779
CAS-Nummer: 89812-92-0
Molekulargewicht: 287.00 g/mol
InChI-Schlüssel: KNTOOXLZPFGWLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichloroethenyl, propyl, and trifluoromethyl groups attached to a phosphonate moiety. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dichloroethenyl alcohol with propyl (trifluoromethyl)phosphonate in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis, can enhance the efficiency and scalability of the production process. Industrial production methods focus on optimizing reaction parameters to ensure consistent quality and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(2,2,2-trifluoroethyl) phosphonate: A related compound with similar structural features and applications.

    Phosphonic acid derivatives: Compounds with similar phosphonate moieties but different substituents.

Uniqueness

2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate is unique due to its combination of dichloroethenyl, propyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

89812-92-0

Molekularformel

C6H8Cl2F3O3P

Molekulargewicht

287.00 g/mol

IUPAC-Name

1-[2,2-dichloroethenoxy(trifluoromethyl)phosphoryl]oxypropane

InChI

InChI=1S/C6H8Cl2F3O3P/c1-2-3-13-15(12,6(9,10)11)14-4-5(7)8/h4H,2-3H2,1H3

InChI-Schlüssel

KNTOOXLZPFGWLG-UHFFFAOYSA-N

Kanonische SMILES

CCCOP(=O)(C(F)(F)F)OC=C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.